molecular formula C16H10BrNO2 B2402610 5-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 924251-12-7

5-Bromo-2-phenylquinoline-4-carboxylic acid

Katalognummer: B2402610
CAS-Nummer: 924251-12-7
Molekulargewicht: 328.165
InChI-Schlüssel: NQQATLYCQLWJQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

  • Diazotization : This involves the conversion of an amine to a diazonium salt, which can then be coupled with other aromatic compounds.
  • Oxidation : Methyl ketones can be oxidized to introduce carboxylic acid functionalities.

These synthetic methods enable the production of derivatives with varied biological activities and chemical reactivity.

Scientific Research Applications

5-Bromo-2-phenylquinoline-4-carboxylic acid has several notable applications across different scientific domains:

Medicinal Chemistry

The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In vitro studies have shown that it significantly inhibits HDAC activity, leading to increased apoptosis in cancer cells. For instance, in K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in G2/M phase arrest, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, this compound was found to have superior HDAC inhibition compared to standard treatments like Suberoylanilide Hydroxamic Acid (SAHA). This suggests that it may serve as a lead compound for developing new anticancer therapies .

Antibacterial Activity

This compound also exhibits antibacterial properties against several strains of bacteria. Research indicates that modifications to the quinoline structure can enhance its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing moderate effects against Escherichia coli. .

Case Study: Antibacterial Efficacy

A study focused on structural modifications of quinoline derivatives highlighted that specific alterations could significantly improve antibacterial activity. This positions this compound as a candidate for developing new antibacterial agents .

Antileishmanial Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise against Leishmania donovani, the causative agent of leishmaniasis. Studies have demonstrated that certain derivatives based on this compound exhibit enhanced efficacy against the promastigote forms of the parasite .

Case Study: Antileishmanial Activity

Research involving quinoline derivatives indicated that modifications at specific positions could lead to improved antileishmanial activity, suggesting potential pathways for developing effective treatments against leishmaniasis .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 5-Bromo-2-phenylquinoline-4-carboxylic acid makes it unique compared to its analogs.

Biologische Aktivität

5-Bromo-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer therapy and other diseases. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound primarily acts as an HDAC inhibitor. By inhibiting HDACs, it alters the acetylation state of histones and non-histone proteins, leading to changes in gene expression that can promote apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers where aberrant HDAC activity is observed.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, one study identified a derivative (D28) with selective inhibition of HDAC3, leading to significant antiproliferative effects in K562 leukemia cells. The treatment resulted in increased cell proportions in the G2/M phase, indicating cell cycle arrest conducive to apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget HDACIC50 (µM)Cell LineEffect on Cell Cycle
D28HDAC31.0K562Increased G2/M phase
SAHAPan-HDAC0.5K562G0/G1 arrest

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of efficacy against different bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa>200

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that compounds similar to this compound can selectively inhibit HDAC3 and exhibit significant antiproliferative effects across various cancer cell lines .
  • Antimicrobial Studies : A series of synthesized derivatives were tested for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antibacterial efficacy .
  • Mechanistic Insights : Binding studies revealed that the compound interacts with target proteins through hydrophobic interactions facilitated by its aromatic rings, which enhances its binding affinity and selectivity for HDACs.

Eigenschaften

IUPAC Name

5-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQATLYCQLWJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.